
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone
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Overview
Description
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, an azetidine ring, and an isobutylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the cyclohexene ring. This can be achieved through the dehydration of cyclohexanol under acidic conditions. The azetidine ring is then introduced through a cyclization reaction, often using a suitable amine precursor. The isobutylsulfonyl group is added through a sulfonylation reaction, which involves the reaction of the azetidine ring with isobutylsulfonyl chloride under controlled conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and minimize human error.
Chemical Reactions Analysis
Types of Reactions: Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The compound can be oxidized to form cyclohex-3-en-1-one.
Reduction: Reduction can lead to the formation of cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanol.
Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: The compound can be utilized in the production of advanced materials and chemicals.
Mechanism of Action
The mechanism by which Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the context in which the compound is used.
Comparison with Similar Compounds
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is unique due to its specific structural features. Similar compounds include:
Cyclohexenone: A related compound with a similar cyclohexene ring but lacking the azetidine and isobutylsulfonyl groups.
Azetidine derivatives: Compounds containing the azetidine ring but with different substituents.
Isobutylsulfonyl derivatives: Compounds containing the isobutylsulfonyl group but with different core structures.
These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical and biological properties.
Biological Activity
Cyclohex-3-en-1-yl(3-(isobutylsulfonyl)azetidin-1-yl)methanone is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound features a unique structural framework that combines cyclohexene and azetidine moieties, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of this compound is C_{16}H_{25}NO_{3}S, with the following structural components:
- Cyclohexene ring : A six-membered carbon ring with one double bond, providing unsaturation that can influence reactivity.
- Azetidine ring : A four-membered nitrogen-containing ring that may participate in various biological interactions.
- Isobutylsulfonyl group : This functional group enhances solubility and may improve the compound's interaction with biological targets.
The biological activity of this compound is believed to involve its interaction with specific enzymes and receptors. Preliminary studies suggest that it may exhibit inhibitory effects on certain biological pathways, potentially making it a candidate for therapeutic applications.
Case Studies and Research Findings
- Antimicrobial Activity : Research indicates that compounds with similar structures have shown promising antimicrobial properties. For instance, derivatives of azetidine have been tested against various bacterial strains, demonstrating significant inhibition zones in disc diffusion assays.
- Anti-inflammatory Potential : In vitro studies have suggested that compounds containing sulfonamide groups can reduce pro-inflammatory cytokine production. This indicates a potential for this compound to act as an anti-inflammatory agent.
- Cytotoxicity Studies : In cell line assays, compounds analogous to this compound have exhibited cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:
Compound Name | Structure | Biological Activity |
---|---|---|
Cyclohexenone | Cyclohexenone | Known for anti-inflammatory properties |
Azetidine Derivatives | Azetidine | Exhibited antimicrobial activity |
Isobutylsulfonamide | Isobutylsulfonamide | Potential anti-cancer effects |
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the cyclohexene moiety through alkene metathesis or other cyclization reactions.
- Synthesis of the azetidine ring , often utilizing nucleophilic substitution methods.
- Introduction of the isobutylsulfonyl group , which can be achieved through sulfonation reactions.
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(2-methylpropylsulfonyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3S/c1-11(2)10-19(17,18)13-8-15(9-13)14(16)12-6-4-3-5-7-12/h3-4,11-13H,5-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZYRZBCVAWAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2CCC=CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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